Higher Hydrogen‑Bond Donor Capacity Relative to the Allyloxy Regioisomer
The target compound bears a free phenolic hydroxyl (2‑OH), conferring one additional hydrogen‑bond donor (HBD) compared with the allyloxy regioisomer 2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide, which lacks any HBD. This difference is critical for biological target engagement where a donor hydrogen is required for key interactions; the allyloxy analog cannot satisfy such interactions without metabolic or chemical unmasking .
Allyloxy analog: 1 HBD (amide NH only)
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (phenolic OH + amide NH) |
| Comparator Or Baseline | 2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide: HBD = 1 (amide NH only) |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Calculated from 2D molecular structures (Hit2Lead SC-5556094 and ChemSpider ID 12520255) |
Why This Matters
In structure‑based design or phenotypic screening, a missing donor can abolish key interactions, making the allyloxy compound a poor functional substitute for projects requiring phenolic H‑bonding.
